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Tungsten disulfide

High-Temperature Lubrication Solid Lubricant Coatings Thermal Stability

Conventional solid lubricants fail under combined high-temperature, vacuum, and high-load conditions-graphite seizes in vacuum, MoS₂ oxidizes above 350°C, and PTFE lacks load capacity. WS₂ bridges these gaps with validated quantitative advantages: • Thermal-oxidative stability to ~510°C in air, exceeding MoS₂ by >110°C • Sustains COF 0.03 in vacuum (10⁻⁶ Torr) vs. graphite's 0.1-0.2 and up to 100× wear acceleration • Load-bearing capacity to 300,000 psi in coated films, ~20% above MoS₂ reference values Specify WS₂ for aerospace mechanisms, high-temperature turbine components, and extreme-pressure tooling where lubricant failure is not an option.

Molecular Formula S2W-4
Molecular Weight 248.0 g/mol
CAS No. 12138-09-9
Cat. No. B075915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten disulfide
CAS12138-09-9
Molecular FormulaS2W-4
Molecular Weight248.0 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[W]
InChIInChI=1S/2S.W/q2*-2;
InChIKeyOWRBHDYZJXBLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 50 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Disulfide (WS₂) Properties and Positioning


Tungsten disulfide (WS₂) is a layered transition metal dichalcogenide (TMD) that functions as a high-performance solid lubricant, lubricant additive, and functional material across extreme temperature, vacuum, and high-load environments. Its fundamental tribological advantage derives from its hexagonal crystal structure, wherein weakly bonded S-W-S layers readily shear under stress to yield low friction. WS₂ exhibits a dynamic coefficient of friction (COF) as low as 0.03–0.07 in air, with reported vacuum COF reaching 0.03 [1]. This performance is coupled with high thermal-oxidative stability; WS₂ remains stable in air up to approximately 510°C, significantly exceeding that of its closest in-class analog, molybdenum disulfide (MoS₂), which begins oxidizing at ~350–400°C [2]. The material also demonstrates a high load-bearing capacity of up to 300,000 psi in coated film applications [3].

Supports high-temperature solid lubrication workflows with reported thermal-oxidative stability to elevated temperatures in air
Suitable for vacuum tribology and space mechanism applications, maintaining low friction in high-vacuum environments
Supports extreme-pressure dry-film lubrication in heavy machinery, with high load-bearing capacity

Why Generic Substitution with MoS₂, Graphite, or PTFE Fails


While molybdenum disulfide (MoS₂), graphite, and polytetrafluoroethylene (PTFE) all function as solid lubricants, their performance envelopes diverge sharply under specific operational stressors. Direct substitution of WS₂ with these alternatives without explicit validation often leads to premature component failure or inadequate performance. For instance, graphite relies on adsorbed moisture for lubricity and fails catastrophically in high vacuum environments (COF doubles in vacuum versus air, and wear can increase up to 100-fold) [1]. MoS₂, while effective in vacuum, undergoes accelerated oxidative degradation in air above 350–400°C, limiting its high-temperature service life [2]. PTFE, though chemically inert, exhibits poor load-bearing capacity and is subject to creep and wear under high contact pressures, unlike WS₂'s 300,000 psi film strength [3]. WS₂ uniquely bridges these limitations by maintaining low friction across broad temperature ranges (-273°C to 650°C in vacuum), resisting oxidation to ~510°C in air, and sustaining high load-bearing capacity. These quantifiable performance deltas, documented in the evidence below, underscore the engineering risk of unverified material substitution in high-value or safety-critical systems.

MoS₂ Oxidation onset in air may limit high-temperature service life compared to WS₂
Graphite Vacuum lubricity degrades without moisture; friction may increase significantly
PTFE Lower load-bearing capacity may lead to creep under high contact pressure

Quantitative Performance Evidence for Procurement


Thermal-Oxidative Stability Advantage Over MoS₂

WS₂ exhibits superior thermal-oxidative stability compared to its closest analog, MoS₂. While WS₂ remains structurally stable and lubricious in air up to approximately 510°C [1], MoS₂ begins significant oxidation in air around 350–400°C, leading to loss of lubricity and increased friction [2]. This provides WS₂ with a practical operational advantage of ~110–160°C in oxidizing environments.

Thermal-Oxidative Stability
Head-to-head
WS₂: ~510°C in air MoS₂: 350–400°C
Reported higher thermal-oxidative stability vs. MoS₂ in air
Extends high-temperature lubricant selection context
High-Temperature Lubrication Solid Lubricant Coatings Thermal Stability

Load-Bearing Capacity Compared to MoS₂

WS₂ demonstrates a quantifiably higher load-bearing capacity as a coated film. Data indicates WS₂ coatings can withstand up to ~300,000 psi without lubricant film failure [1], whereas comparable MoS₂ coatings are typically rated at ~250,000 psi [2]. Under a specific applied load of 138 MPa (20,000 psi), WS₂ exhibits a coefficient of friction (COF) of 0.044 [3].

Load-Bearing Capacity
Data to verify
300,000 psi COF 0.044 at 20,000 psi
Reported higher load capacity and defined friction coefficient
Supplier data; validate under target conditions
High-Load Tribology Dry Film Lubricants Extreme Pressure Additives

Vacuum Lubricity vs. Graphite

In vacuum environments, WS₂ maintains excellent lubricity with a coefficient of friction (COF) as low as 0.03 [1]. In stark contrast, graphite, a common alternative, requires adsorbed moisture for lubrication; in vacuum, its COF rises to 0.1–0.2, and wear rates can increase by up to 100 times compared to operation in air [2]. This renders graphite unsuitable for space and high-vacuum applications where WS₂ is routinely specified.

Vacuum Lubricity
Head-to-head
WS₂ COF: 0.03 Graphite COF: 0.1–0.2
WS₂ maintains low friction in vacuum; graphite loses lubricity
Supports space mechanism lubricant selection
Space Lubrication Vacuum Tribology Aerospace Mechanisms

Friction Reduction in Engine Cylinder Systems

A 2022 study investigated the tribological performance of WS₂ solid lubricant encapsulated in dimples on diesel engine cylinder surfaces. Compared to an untreated original cylinder, the WS₂-treated surface exhibited a 27.8% reduction in average friction coefficient at high temperature (COF: 0.13 vs. 0.18) and a 2.3-fold increase in anti-adhesion time [1]. This demonstrates WS₂'s ability to provide active, quantifiable friction reduction in complex, high-temperature mechanical assemblies beyond simple material property comparisons.

Engine Cylinder Friction
Reported
27.8% COF reduction 2.3× anti-adhesion life
Observed friction reduction in diesel engine cylinder model
Validates high-temperature engine application context
Diesel Engine Tribology Solid Lubricant Encapsulation High-Temperature Friction Reduction

Wear Performance in Hybrid Space Lubricants

Research on advanced space lubrication systems has demonstrated that a hybrid lubricant combining nanocrystalline WS₂ (NC-WS₂) with multiply-alkylated cyclopentane (MACs) gel achieves exceptional tribological performance. The NC-WS₂/MACs gel system delivered a COF of 0.047 ± 0.002 and an ultralow specific wear rate of 2.70 × 10⁻⁸ mm³/N·m [1]. Furthermore, the hybrid system exhibited a wear life exceeding 6.0 × 10⁵ revolutions, compared to 4.38 × 10⁵ revolutions for a highly crystalline WS₂ film alone [1].

Hybrid Space Wear Life
Reported
Wear rate: 2.70×10⁻⁸ mm³/N·m Wear life >6.0×10⁵ revs
Ultralow wear rate reported for hybrid space lubricant
Supports long-duration space mission mechanisms
Space Lubrication Hybrid Lubricants Wear Life Optimization

Electrocatalytic HER Activity vs. MoS₂

In the context of electrochemical hydrogen evolution reaction (HER), a direct comparative study of pristine materials provides quantitative baselines. Pristine WS₂ electrocatalyst exhibits an overpotential of 175 mV at 10 mA/cm² and a Tafel slope of 117 mV/dec, while pristine MoS₂ shows an overpotential of 151 mV and a Tafel slope of 90 mV/dec under identical conditions [1]. While MoS₂ demonstrates marginally better intrinsic HER activity in this specific acidic electrolyte test, WS₂ remains a highly active, stable, and lower-cost alternative to precious metal catalysts [2].

HER Overpotential
Head-to-head
WS₂: 175 mV, 117 mV/dec MoS₂: 151 mV, 90 mV/dec
Reported slightly higher overpotential for WS₂ in acidic HER
Thermal stability may offset activity difference
Hydrogen Evolution Reaction Electrocatalysis Transition Metal Dichalcogenides

Targeted Procurement Scenarios Based on Performance


High-Temperature Aerospace and Engine Components

Specify WS₂ for components requiring dry film lubrication in oxidizing environments up to 510°C. Evidence confirms a ~110–160°C thermal-oxidative stability advantage over MoS₂ [1]. In diesel engine cylinder tests, WS₂ treatment reduced high-temperature friction by 27.8% compared to untreated surfaces [2]. This scenario is optimal for turbine bearings, exhaust system fasteners, and high-temperature valve components where MoS₂ would rapidly oxidize and lose lubricity.

Spacecraft Mechanisms and High-Vacuum Systems

For vacuum environments (e.g., 10⁻⁶ Torr), WS₂ is the superior selection due to its maintained COF of 0.03, whereas graphite's COF increases to 0.1–0.2 and wear accelerates up to 100x [3]. Furthermore, space-grade hybrid WS₂/MACs gel lubricants demonstrate wear rates as low as 2.70 × 10⁻⁸ mm³/N·m and wear life exceeding 6.0 × 10⁵ revolutions [4]. WS₂ is the proven choice for satellite deployment mechanisms, optical mounts, and reaction wheels requiring ultra-reliable, long-life vacuum lubrication.

Heavy-Load Industrial Machinery and Metal Forming

Specify WS₂ coatings for applications demanding extreme pressure resistance. WS₂ coated films withstand up to 300,000 psi, a 20% increase over MoS₂ reference values of ~250,000 psi [5]. This load-bearing capacity enables WS₂ to protect tooling and components in high-pressure metal forming, heavy gearboxes, and mining equipment where MoS₂ films are prone to breakdown, galling, and premature failure.

Electrocatalyst Development for High-Temperature HER

For HER catalyst development where thermal stability is paramount, WS₂ presents a strategic alternative. While pristine WS₂ shows a slightly higher overpotential (175 mV vs. 151 mV for MoS₂) under acidic conditions [6], its superior thermal-oxidative stability (~510°C in air vs. ~350–400°C for MoS₂) [1] makes it a compelling candidate for electrocatalytic systems integrated with high-temperature processes or requiring extended operational lifetimes.

Application
Selection Property
Validation Focus
High-Temperature Aerospace & Engine
Thermal-oxidative stability margin
Friction reduction and oxidation resistance in air at elevated temperatures
Spacecraft Mechanisms & High-Vacuum
Vacuum lubricity and wear life
COF maintenance and wear rate under high vacuum
Heavy-Load Industrial Machinery
Load-bearing film strength
Film integrity under extreme contact pressure
High-Temperature HER Catalyst
Thermal stability vs. catalytic activity
Overpotential and stability under operational temperature cycling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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